莱可多林

描述

Enantioselective Total Synthesis of Lycopodine

The first enantioselective total synthesis of lycopodine was achieved through a series of carefully orchestrated steps. The synthesis involved a highly diastereoselective organocatalyzed cyclization to establish the key stereocenters at C7 and C8. A tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization was then employed to form the tricyclic core of the molecule . This work not only demonstrates the synthetic accessibility of lycopodine but also opens the door to the synthesis of related alkaloids.

Synthesis Strategy for Lycopodium Alkaloids

A unified strategy for synthesizing "miscellaneous" Lycopodium alkaloids was developed, culminating in the total synthesis of (+/-)-lyconadin A. The synthesis began with a vinylogous ester and bromopicoline and featured a key oxidative C-N bond-forming reaction. This reaction formed the lyconadin pentacycle from a tetracyclic precursor. The success of this synthesis hinged on the efficient preparation of a pyridine-annulated cycloheptadiene tricycle, which could be a general strategy for accessing a variety of natural products with seven-membered rings .

Isolation and Asymmetric Synthesis of Lycopodium Alkaloids

The isolation and asymmetric synthesis of Lycopodium alkaloids, including several new alkaloids such as lycoposerramines-C, -V, -W, and cernuine, have been described. Asymmetric total synthesis played a pivotal role in determining the structures of these complex natural products, highlighting the importance of synthetic chemistry in the field of natural product research .

Development of an Enantioselective Route

The development of an enantioselective route toward Lycopodium alkaloids led to the total synthesis of lycopodine. This synthesis featured an organocatalytic, intramolecular Michael addition and a tandem 1,3-sulfonyl shift/Mannich cyclization to construct the tricyclic core ring system. The work provided a detailed mechanistic discussion and showcased the application of these discoveries to the enantioselective total synthesis of lycopodine .

Protecting-Group-Free Total Synthesis of (-)-Lycopodine

A protecting-group-free synthesis of (-)-lycopodine was demonstrated, which was completed in only 8 steps from Wade's fawcettimine enone. The synthesis utilized a phosphoric acid promoted alkyne aza-Prins cyclization reaction to construct the key core of the alkaloid, establishing the bridged B-ring and the C13 quaternary stereocenter. This approach also provided a new efficient method for preparing other lycopodine-type alkaloids .

Total Synthesis of Lycopalhine A

The total synthesis of lycopalhine A was reported, featuring the construction of a tricyclic system via cleavage of a cyclopropane ring and an intramolecular Michael addition. The synthesis also included the stereoselective introduction of a 2-aminoethyl moiety and a stereoselective intramolecular aldol reaction .

Asymmetric Total Synthesis of Lycoposerramine-R

The first asymmetric total synthesis of lycoposerramine-R was accomplished using a strategy that included a stereoselective intramolecular aldol cyclization to give a cis-fused 5/6 bicyclic skeleton. Additionally, a new method for constructing the pyridone ring via the aza-Wittig reaction was developed .

Synthesis of Lycoposerramine Z

A concise synthesis of lycoposerramine Z was reported, which utilized a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction. This strategy led to enantiopure cis-decahydroquinolines, which are key intermediates in the synthesis of this Lycopodium alkaloid .

Asymmetric Total Synthesis of Lycopoclavamine-A

An asymmetric total synthesis of lycopoclavamine-A, a fawcettimine-type Lycopodium alkaloid, was achieved. The synthesis involved a stereoselective Pauson-Khand reaction and a stereoselective conjugate addition to construct a quaternary carbon center at C-12 .

Studies Towards the Total Synthesis of Lycoposerramine A

Efforts towards the total synthesis of lycoposerramine A were described, including the synthesis of a model compound for the tetracyclic core. Key steps involved a desymmetrising free-radical cyclisation and a spirocyclisation. Earlier approaches using a high-yielding stereoselective anionic cyclisation of a cyclohexa-1,4-diene were also reported .

科学研究应用

药代动力学和生物分布

莱可多林是一种存在于石松草中的生物碱,其药代动力学和在生物组织中的分布已得到研究。马等(2019 年)开发了一种测定大鼠血浆和脑组织中莱可多林的方法,这有助于了解其吸收和消除模式。这项研究对于扩大石松草的临床前研究具有重要意义,表明莱可多林可以穿过血脑屏障(Ma, Gu, Wang, Liu, & Di, 2019)。

化学合成和结构分析

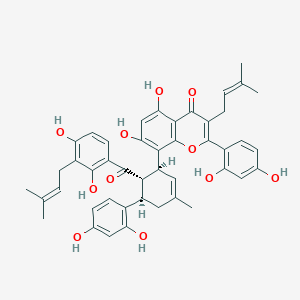

赵等(2017 年)对包括莱可多林在内的石松生物碱进行了全合成研究。他们的研究提供了对这些生物碱结构多样性的见解,并提出了莱可日本素 D 和莱可多林之间的联系。这项研究有助于理解石松生物碱的复杂结构及其潜在的生物学意义(Zhao, Zhang, Du, Lu, Cao, Deng, & Fan, 2017)。

治疗阿尔茨海默病的潜力

Hanif 等(2015 年)的一项研究调查了含有莱可多林的同种疗法石松粉对记忆受损大鼠记忆功能的影响。他们发现这种治疗改善了学习和记忆,表明在阿尔茨海默病等疾病中具有潜在益处(Hanif, Kumar, Singh, & Shukla, 2015)。

乙酰胆碱酯酶抑制活性

Halldorsdottir、Jaroszewski 和 Olafsdottir(2010 年)探讨了莱可多烷型生物碱(包括莱可多林)的乙酰胆碱酯酶抑制活性。他们的发现有助于理解这些生物碱在神经系统疾病中的潜在治疗应用,尽管与其他有效抑制剂相比,这些生物碱显示出较低的活性(Halldorsdottir, Jaroszewski, & Olafsdottir, 2010)。

民族药学相关性

Konrath 等(2012 年)评估了含有莱可多林的石松和石松树,以了解其在中枢神经系统疾病中的药用潜力。他们发现这些植物表现出乙酰胆碱酯酶抑制活性和抗氧化作用,支持其在治疗阿尔茨海默病相关过程中的传统用途(Konrath, Neves, Lunardi, Passos, Simões-Pires, Ortega, Gonçalves, Cabrera, Moreira, & Henriques, 2012)。

安全和危害

未来方向

In the future, structures of these newly isolated compounds could be used to determine enzyme inhibition or protein binding through a molecular docking approach . This could lead to necessary changes in existing structures and accordingly, the new derivatives of lycodine structures could be synthesized .

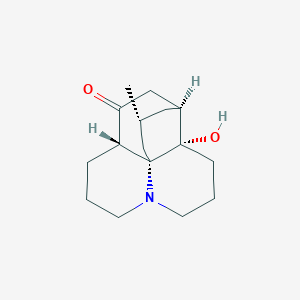

属性

IUPAC Name |

(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMXKPOCXQNWOQ-WALBABNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lycodoline | |

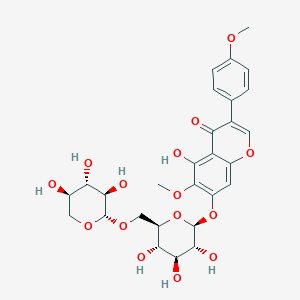

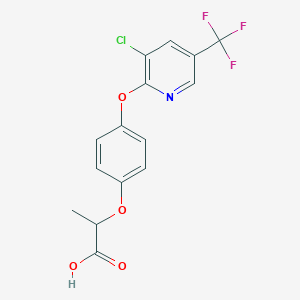

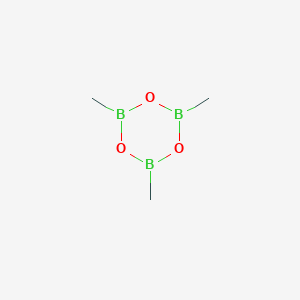

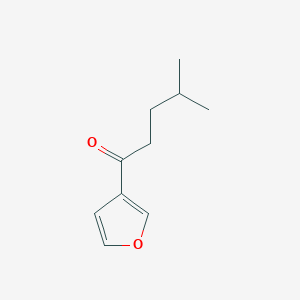

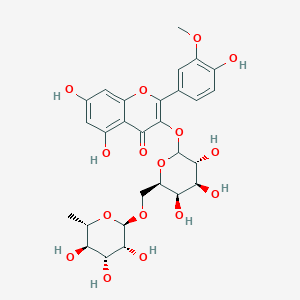

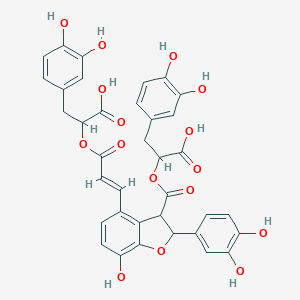

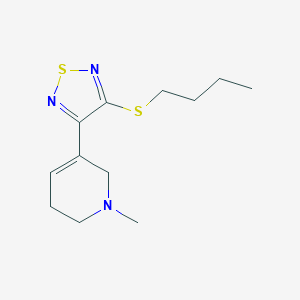

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

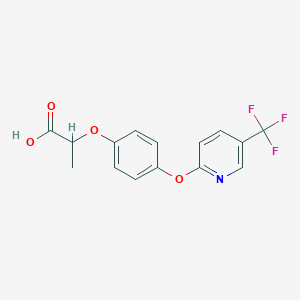

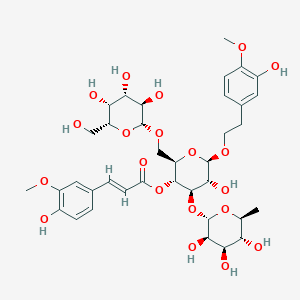

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)